

A-83-01: A Technical Guide to TGF- β Pathway Inhibition

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Compound of Interest

Compound Name: A-286501

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This in-depth technical guide provides a comprehensive overview of A-83-01, a potent small molecule inhibitor of the Transforming Growth Factor- β (TGF- β) signaling pathway. This document details the mechanism of action, quantitative data, experimental protocols, and visual representations of the core signaling pathways and experimental workflows.

Core Concept: Inhibition of TGF- β Signaling

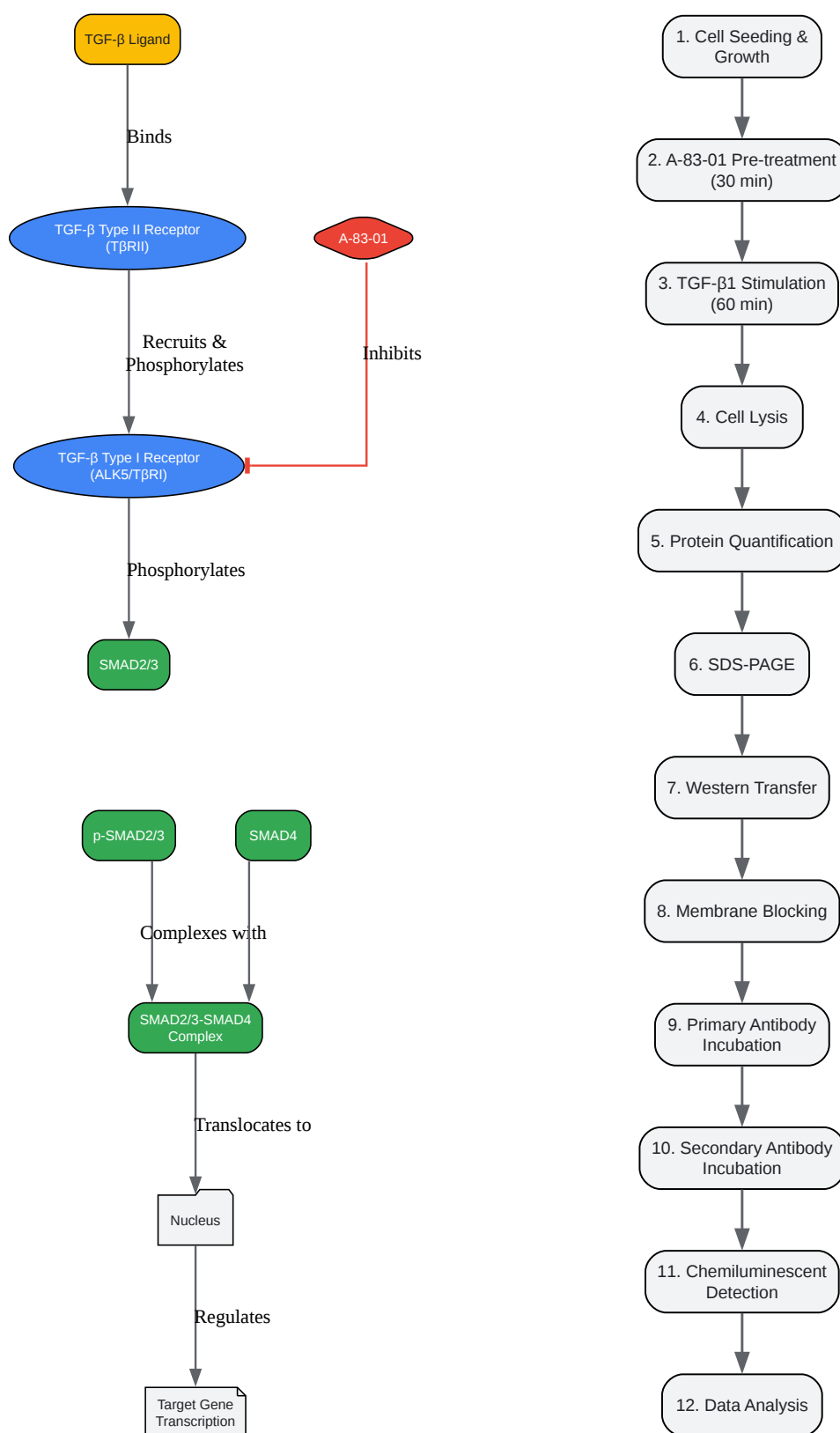
The Transforming Growth Factor- β (TGF- β) signaling pathway is a crucial regulator of numerous cellular processes, including cell growth, differentiation, apoptosis, and migration.[1] Dysregulation of this pathway is implicated in various diseases, including cancer and fibrosis.[2][3] The pathway is initiated by the binding of a TGF- β superfamily ligand to a type II receptor, which then recruits and phosphorylates a type I receptor.[1] This activated type I receptor, a serine/threonine kinase, proceeds to phosphorylate receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3.[4][5] These phosphorylated R-SMADs then form a complex with the common mediator SMAD4, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes.[1][4][5]

A-83-01 is a small molecule inhibitor that selectively targets the ATP-binding site of the TGF- β type I receptor serine/threonine kinases, also known as Activin Receptor-Like Kinases (ALKs).[3][6] By inhibiting these kinases, A-83-01 effectively blocks the phosphorylation of SMAD2 and SMAD3, thereby preventing the downstream signaling cascade.[6]

Mechanism of Action of A-83-01

A-83-01 is a potent inhibitor of the TGF- β type I receptors ALK5 (TGF- β RI), ALK4 (Activin receptor type IB), and ALK7 (Nodal receptor).^{[7][8][9][10][11][12]} Its inhibitory action prevents the TGF- β -induced epithelial-to-mesenchymal transition (EMT), a process critical in cancer progression and metastasis.^{[3][6]} Notably, A-83-01 demonstrates high selectivity, showing little to no inhibitory effect on bone morphogenetic protein (BMP) type I receptors (ALK1, ALK2, ALK3, and ALK6) or other kinases like p38 MAPK and ERK.^{[6][8]}

Signaling Pathway of TGF- β and Inhibition by A-83-01



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